molecular formula C23H30N2O5S2 B2916098 8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898424-97-0

8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2916098
CAS RN: 898424-97-0
M. Wt: 478.62
InChI Key: DDNVYBVKLPJMEO-UHFFFAOYSA-N
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Description

The compound “8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It is related to the family of spiroacetals, which are the central structural core element of numerous natural products and are essential for their biological activity . A typical structural representative of a spiroacetal is the bicyclic 1,6-dioxaspiro[4.5]decane ring system .

Scientific Research Applications

Supramolecular Chemistry

Research has demonstrated the significance of spirohydantoin derivatives, including compounds structurally related to "8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane," in the context of supramolecular chemistry. These compounds are known for their role in forming crystal structures without solvent molecules, indicating a potential for creating stable supramolecular arrangements. The substituents on the cyclohexane ring of such compounds play a crucial role in these arrangements, highlighting the importance of structural variation in the development of novel materials and molecular assemblies (Sara Graus et al., 2010).

Organic Synthesis and Reactivity

The reactivity of related spiro compounds has been explored in various chemical reactions. For instance, the enhanced reactivity of cyclic anhydrides in the Castagnoli-Cushman reaction with imines has been studied, showing broad substrate scope. This indicates the potential of "this compound" and similar structures in facilitating diverse organic transformations and synthesis pathways (A. Rashevskii et al., 2020).

Medicinal Chemistry and Drug Design

The structural motif of diazaspiro[4.5]decane derivatives has been applied in the design of novel anticonvulsant agents. Research into 8-amino-diazaspiro[4.5]decane derivatives has unveiled compounds with significant protective effects against seizures, comparing favorably with standard drugs like phenytoin. This suggests that "this compound" could serve as a scaffold for the development of new therapeutic agents (M. Madaiah et al., 2012).

Coordination Chemistry

In coordination chemistry, novel tosyl- and mesitylsulfonyl-substituted triazaphospholes have been synthesized, showcasing the utility of related compounds in forming coordination complexes with gold(I). This demonstrates the compound's relevance in creating new materials with potential applications in catalysis and materials science (E. Yue et al., 2021).

properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-8-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S2/c1-17-5-7-21(8-6-17)31(26,27)25-13-14-30-23(25)9-11-24(12-10-23)32(28,29)22-19(3)15-18(2)16-20(22)4/h5-8,15-16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNVYBVKLPJMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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